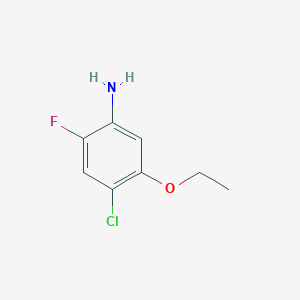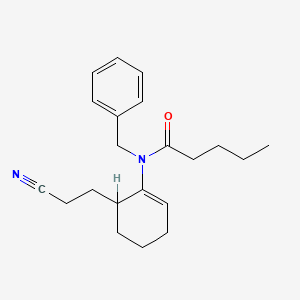
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is an organic compound with the molecular formula C21H28N2O and a molecular weight of 324.4598 . This compound is characterized by its unique structure, which includes a benzyl group, a pentanoyl group, and a cyanoethyl group attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene typically involves the reaction of benzylamine with pentanoyl chloride to form N-benzyl-N-pentanoylamine. This intermediate is then reacted with 6-(2-cyanoethyl)cyclohexene under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The benzyl and cyanoethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(N-Benzyl-N-acetyl)amino-6-(2-cyanoethyl)cyclohexene: Similar structure but with an acetyl group instead of a pentanoyl group.
1-(N-Benzyl-N-propionyl)amino-6-(2-cyanoethyl)cyclohexene: Similar structure but with a propionyl group instead of a pentanoyl group.
Uniqueness
1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
85031-41-0 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N-benzyl-N-[6-(2-cyanoethyl)cyclohexen-1-yl]pentanamide |
InChI |
InChI=1S/C21H28N2O/c1-2-3-15-21(24)23(17-18-10-5-4-6-11-18)20-14-8-7-12-19(20)13-9-16-22/h4-6,10-11,14,19H,2-3,7-9,12-13,15,17H2,1H3 |
InChI Key |
DJCCMGJAIYGHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=CC=C1)C2=CCCCC2CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


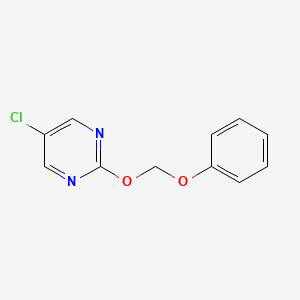
![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
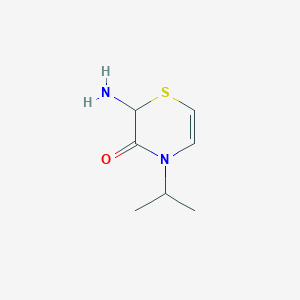

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
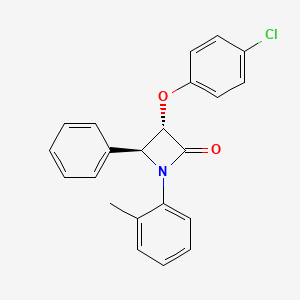
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

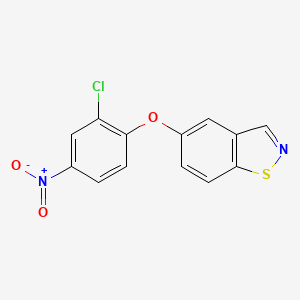
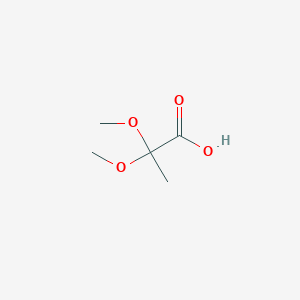
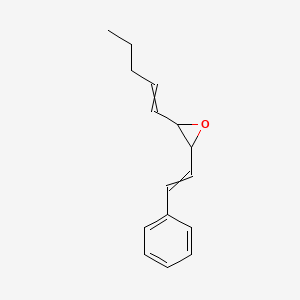
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
